Benzenesulfonic acid, 4-amino-3-chloro-5-methyl-

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Characterization

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted benzenesulfonic acids, where the parent benzene ring serves as the foundational structural unit. According to computational analysis by LexiChem 2.6.6, the preferred International Union of Pure and Applied Chemistry name is designated as 4-amino-3-chloro-5-methylbenzenesulfonic acid. This nomenclature system assigns the sulfonic acid group as the principal functional group, with subsequent numbering of substituents based on their positional relationships to this primary functionality.

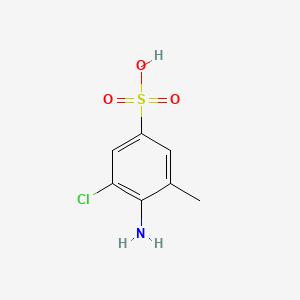

The structural characterization reveals a benzene ring system bearing three distinct substituents: an amino group at the 4-position, a chlorine atom at the 3-position, and a methyl group at the 5-position, all relative to the sulfonic acid functionality at the 1-position. The canonical Simplified Molecular Input Line Entry System representation, as computed by OEChem 2.3.0, is expressed as CC1=CC(=C(C(=C1)Cl)N)S(=O)(=O)O, which provides a standardized linear notation for the molecular structure.

X-ray crystallographic studies of related benzenesulfonic acid derivatives have demonstrated that the sulfonic acid group adopts a tetrahedral geometry around the sulfur atom, with characteristic bond distances including carbon-sulfur bonds of approximately 1.75 Å, sulfur-oxygen double bonds averaging 1.43 Å, and sulfur-hydroxyl bonds of 1.55 Å. The presence of multiple substituents on the benzene ring creates specific steric and electronic interactions that influence the overall molecular conformation and reactivity patterns.

Table 1: Structural Characterization Data

Chemical Abstracts Service Registry Number and Alternative Naming Conventions

The Chemical Abstracts Service registry number for benzenesulfonic acid, 4-amino-3-chloro-5-methyl- is definitively established as 6387-14-0. This unique identifier serves as the primary reference for this specific isomeric form and distinguishes it from other structurally related compounds within the benzenesulfonic acid family. The Chemical Abstracts Service numbering system provides unambiguous identification that transcends linguistic and nomenclatural variations encountered in different chemical databases and literature sources.

Alternative naming conventions for this compound reflect diverse nomenclatural approaches employed across different chemical traditions and applications. The European Chemicals Agency registry recognizes the compound under the designation "6-amino-5-chlorotoluene-3-sulphonic acid," which represents an alternative numbering system based on toluene as the parent structure rather than benzenesulfonic acid. Additional systematic names include "4-amino-5-chloro-m-toluenesulfonic acid" and "m-toluenesulfonic acid, 4-amino-5-chloro-," both of which emphasize the meta-toluene structural framework.

The National Cancer Institute Developmental Therapeutics Program has assigned the compound the designation NSC 60122, reflecting its inclusion in systematic screening programs for potential biological activity. The European Inventory of Existing Chemical Substances number 228-989-6 provides additional regulatory identification within European chemical commerce frameworks.

Table 2: Registry Numbers and Alternative Names

| Registry System | Identifier | Alternative Name |

|---|---|---|

| Chemical Abstracts Service | 6387-14-0 | Primary registry number |

| National Cancer Institute | NSC 60122 | Developmental Therapeutics Program |

| European Inventory of Existing Chemical Substances | 228-989-6 | European regulatory identifier |

| PubChem Compound Identifier | 80802 | Database-specific identifier |

| DSSTox Substance Identifier | DTXSID8064303 | Environmental Protection Agency identifier |

Molecular Formula and Isomeric Considerations

The molecular formula for benzenesulfonic acid, 4-amino-3-chloro-5-methyl- is established as C7H8ClNO3S, with a corresponding molecular weight of 221.66 grams per mole. This empirical formula encompasses seven carbon atoms forming the aromatic ring system and methyl substituent, eight hydrogen atoms distributed across the aromatic and aliphatic positions, one chlorine atom, one nitrogen atom within the amino functionality, three oxygen atoms associated with the sulfonic acid group, and one sulfur atom serving as the central heteroatom of the sulfonic acid functionality.

Isomeric considerations for this compound reveal significant complexity due to the multiple substitution patterns possible on the benzene ring. Research into halogenobenzenesulfonic acid isomerism has demonstrated that positional arrangements of substituents dramatically influence both chemical reactivity and physical properties. The specific substitution pattern in 4-amino-3-chloro-5-methylbenzenesulfonic acid creates a unique electronic environment that differs substantially from other possible isomeric arrangements.

Studies of isomeric benzenesulfonic acid derivatives have shown that different positional arrangements undergo distinct reactivity patterns under sulfonation conditions. Mass spectrometric analysis of isomeric benzenesulfonate systems has revealed that structural isomers exhibit characteristic fragmentation patterns that allow for unambiguous identification. The 4-amino-3-chloro-5-methyl substitution pattern represents one specific isomeric form among multiple theoretical possibilities that could arise from different arrangements of these three substituents on the benzene ring.

Computational analysis indicates that the exact mass of this compound is 220.99100 atomic mass units, with a polar surface area of 88.77000 square angstroms and a logarithmic partition coefficient (LogP) of 3.13930. These physicochemical parameters reflect the compound's molecular architecture and provide insights into its potential behavior in various chemical and biological systems.

Table 3: Molecular Properties and Isomeric Data

Properties

IUPAC Name |

4-amino-3-chloro-5-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c1-4-2-5(13(10,11)12)3-6(8)7(4)9/h2-3H,9H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQVHBIQMCFTSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064303 | |

| Record name | Benzenesulfonic acid, 4-amino-3-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6387-14-0 | |

| Record name | 4-Amino-3-chloro-5-methylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6387-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 4-amino-3-chloro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006387140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-amino-3-chloro-5-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-amino-3-chloro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-amino-3-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-5-chlorotoluene-3-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 4-amino-3-chloro-5-methyl- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNG43H7SAM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Benzenesulfonic acid, 4-amino-3-chloro-5-methyl- (CAS Number: 80802), is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This compound is structurally characterized by its sulfonic acid group and an amino group, which contribute to its reactivity and interaction with biological systems. The following sections will explore the biological activities associated with this compound, including its effects on cardiovascular function, potential anticancer properties, and antibacterial activity.

Cardiovascular Effects

Recent studies have indicated that certain benzenesulfonamide derivatives can significantly affect cardiovascular parameters. For instance, research has demonstrated that the compound 4-(2-aminoethyl)-benzenesulfonamide can decrease perfusion pressure in a time-dependent manner. This effect was observed in experimental setups where perfusion pressure was measured under controlled conditions. The findings suggest that such compounds might interact with biomolecules involved in blood pressure regulation, particularly through mechanisms involving calcium channel modulation.

Key Findings:

- Perfusion Pressure Reduction : The compound showed a statistically significant decrease in perfusion pressure compared to controls (p < 0.05) .

- Coronary Resistance : Similar effects were noted regarding coronary resistance, where the compound reduced resistance compared to other sulfonamide derivatives .

- Calcium Channel Interaction : Theoretical models suggest that these compounds may act as calcium channel inhibitors, which could explain their effects on cardiovascular dynamics .

Anticancer Activity

The anticancer potential of benzenesulfonic acid derivatives has also been investigated, particularly their influence on cellular pathways associated with cancer progression. One study highlighted the inhibition of the WNT/β-catenin signaling pathway by certain sulfonamide derivatives, which is crucial in regulating various cellular functions and is often dysregulated in cancers.

In Vitro Studies:

- Cell Line Testing : In experiments using HEK293 cells, a racemic mixture of a related compound was shown to inhibit DVL-GFP recruitment at the plasma membrane with an effective concentration (EC50) of 0.74 μM .

- Dose-Response Analysis : Specific enantiomers exhibited varying potencies, indicating that structural modifications can significantly impact biological activity .

Antibacterial Properties

The antibacterial activity of benzenesulfonic acid derivatives is another area of significant interest. Research indicates that these compounds may exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Comparative Analysis:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.5 to 2.0 μg/mL against MRSA, outperforming conventional antibiotics such as tetracycline and ciprofloxacin .

- Structure-Activity Relationship (SAR) : The presence of specific functional groups on the benzene ring appears to enhance antibacterial efficacy, suggesting a targeted approach for developing new antimicrobial agents .

Summary of Biological Activities

Scientific Research Applications

Analytical Applications

One of the primary applications of benzenesulfonic acid, 4-amino-3-chloro-5-methyl-, is in analytical chemistry . It is utilized in High-Performance Liquid Chromatography (HPLC) for the separation and analysis of various compounds. A study demonstrated that this compound can be effectively analyzed using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For Mass-Spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid, enhancing its utility in pharmacokinetic studies and impurity isolation .

Pharmacological Applications

Recent research has highlighted the pharmacological potential of benzenesulfonic acid, 4-amino-3-chloro-5-methyl-. It has been evaluated for its antiepileptic activity . In vivo studies indicated that derivatives of this compound exhibited anticonvulsant effects, suggesting its potential as a therapeutic agent for seizure disorders . The National Cancer Institute has also included this compound in its databases for further evaluation as a potential cancer therapeutic agent.

Agricultural Applications

In the field of agriculture , benzenesulfonic acid, 4-amino-3-chloro-5-methyl-, has been investigated for use in herbicide formulations. Patents describe its application as an antidote in herbicide compositions to control unwanted weeds without harming desirable crops like wheat or barley . This highlights its role in developing safer agricultural practices.

Case Studies

-

HPLC Method Development :

- A study focused on optimizing the HPLC conditions for analyzing benzenesulfonic acid derivatives showed that using smaller particle size columns improved separation efficiency and reduced analysis time. This method is scalable for preparative separations and can be applied to various pharmaceutical compounds .

- Antiepileptic Activity Evaluation :

- Herbicide Formulation :

Comparison with Similar Compounds

Structural and Substituent Variations

The positional arrangement of substituents significantly impacts reactivity, solubility, and industrial applications. Below is a comparison with structurally related benzenesulfonic acid derivatives:

Key Observations :

- Positional Isomerism : The target compound and CLT acid (CAS 88-51-7 vs. CLT acid) are positional isomers, differing in the placement of -NH₂ and -CH₃ groups. This alters electronic effects and hydrogen-bonding capacity .

- Acidity: Electron-withdrawing groups (e.g., -Cl) lower pKa values. The target compound (pKa ~ -2.8, similar to benzenesulfonic acid) is more acidic than 3-amino-4-chlorobenzenesulfonic acid due to the methyl group’s electron-donating effect .

Physicochemical Properties

| Property | 4-Amino-3-chloro-5-methylbenzenesulfonic acid | 3-Amino-4-chlorobenzenesulfonic acid | Sodium 3-amino-5-chloro-4-methylbenzenesulfonate |

|---|---|---|---|

| Solubility in Water | High (sulfonic acid group) | High | Very high (ionic form) |

| Melting Point | >250°C (decomposes) | 280–285°C | 300°C (decomposes) |

| Thermal Stability | Moderate | Moderate | High (ionic lattice) |

| pKa | ~-2.8 | ~-3.1 | Not applicable (salt form) |

Research Findings :

- DFT studies on related benzenesulfonates (e.g., [3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate) reveal that electron-withdrawing substituents stabilize the LUMO, enhancing electrophilic reactivity .

- The sodium salt form (e.g., CAS 6627-59-4) exhibits improved solubility for industrial dye formulations .

Preparation Methods

Detailed Preparation Method from Patent CN105936625A

A closely related compound, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, shares structural similarity with the target compound and provides insight into preparation methodology. The synthesis involves three main stages:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of activated ester from 3-nitro-4-chlorobenzoic acid | 3-nitro-4-chlorobenzoic acid, N,N'-diisopropyl carbodiimide (DIC), 1-hydroxybenzotriazole (HOBt), dichloromethane solvent, room temperature, 2-3 h stirring | Formation of 3-nitro-4-chloro-phenyl formic acid-1-benzotriazole ester |

| 2 | Amidation with 3-chloro-2-methylaniline | Dropwise addition of 3-chloro-2-methylaniline at 10 mL/min, insulation reaction for 3-5 h, monitored by thin layer chromatography (TLC) | Formation of 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide |

| 3 | Reduction of nitro group to amino group | Addition of zinc metal sheet and 0.1 M sodium hydroxide, heating at 70-80 °C for 2-3 h | Formation of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide |

After reaction completion, the mixture is filtered, and the product is purified by extraction with petroleum ether and ethyl acetate, followed by chromatographic separation and vacuum distillation to yield a light gray solid product.

This method reports high yields (≥95%) and operational simplicity, making it a reliable synthetic route for amino-chloro-methyl substituted benzamide derivatives, which are precursors or analogs to the target benzenesulfonic acid compound.

Adaptation to Benzenesulfonic Acid, 4-amino-3-chloro-5-methyl-

While the patent above focuses on benzamide derivatives, analogous synthetic principles apply to benzenesulfonic acid derivatives:

- Starting Material: 4-amino-3-chloro-5-methylbenzene or its nitro precursor.

- Sulfonation: Introduction of the sulfonic acid group is typically achieved by sulfonation of the aromatic ring using reagents like chlorosulfonic acid or sulfur trioxide in an appropriate solvent (e.g., concentrated sulfuric acid).

- Reduction: If starting from a nitro precursor, catalytic or chemical reduction (using zinc/NaOH, iron/HCl, or catalytic hydrogenation) converts the nitro group to an amino group.

- Purification: Acid-base extraction, recrystallization, and chromatographic methods are employed to isolate the pure benzenesulfonic acid derivative.

Comparative Data Table of Key Reaction Parameters from Patent Examples

| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |

|---|---|---|---|---|

| 3-nitro-4-chlorobenzoic acid (g) | 10 | 12 | 14 | 14 |

| Dichloromethane (mL) | 100 | 125 | 150 | 150 |

| N,N'-diisopropyl carbodiimide (mL) | 40 | 45 | 50 | 50 |

| 1-hydroxybenzotriazole (mL) | 5 | 8 | 10 | 10 |

| 3-chloro-2-methylaniline (mL) | 40 | 45 | 50 | 50 |

| Zinc metal sheet (g) | 1 | 1.5 | 2 | 2 |

| NaOH (0.1 mol/L, mL) | 40 | 45 | 50 | 50 |

| Reaction temperature (°C) | 70 | 75 | 80 | 80 |

| Reaction time (h) | 2 | 2.5 | 3 | 3 |

| Yield (%) | ~95 | ~95 | ~95 | ~95 |

This table summarizes the optimized reaction conditions and yields for the synthesis of amino-chloro-methyl benzamide derivatives, which can be adapted for the sulfonic acid analogs.

Research Findings and Notes

- The use of N,N'-diisopropyl carbodiimide (DIC) as a condensing agent and 1-hydroxybenzotriazole (HOBt) as an activator facilitates efficient ester formation and subsequent amidation.

- The dropwise addition of aniline derivatives ensures controlled reaction kinetics and minimizes side reactions.

- The reduction step employing zinc and sodium hydroxide is mild and selective, effectively converting nitro groups to amino groups without affecting other substituents.

- The purification strategy involving liquid-liquid extraction and chromatography ensures high purity of the final product.

- The methodology is scalable and suitable for industrial production due to its simplicity and high yields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-3-chloro-5-methylbenzenesulfonic acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves sulfonation or halogenation of aromatic precursors. For example, chlorination of 4-amino-5-methylbenzenesulfonic acid under controlled acidic conditions (e.g., using Cl₂ or SOCl₂) may yield the target compound. Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight (221.66 g/mol) . Nuclear magnetic resonance (¹H/¹³C NMR) can resolve structural features, such as the methyl group (δ ~2.3 ppm) and aromatic protons influenced by electron-withdrawing sulfonic and chloro groups .

Q. How do substituents influence the solubility and stability of this compound?

- Methodological Answer : The sulfonic acid group enhances hydrophilicity, making the compound water-soluble, while the methyl and chloro groups introduce steric and electronic effects that may reduce solubility in nonpolar solvents. Stability studies under varying pH and temperature can be conducted using UV-Vis spectroscopy to track degradation products . For example, acidic conditions may protonate the sulfonate group, altering reactivity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ ~2.3 ppm) .

- FT-IR : Confirms sulfonic acid (-SO₃H) stretches (~1180 cm⁻¹, S=O) and amino (-NH₂) vibrations (~3400 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., m/z 222 for [M+H]⁺) .

Advanced Research Questions

Q. How do electronic effects of the chloro and methyl groups modulate reactivity in electrophilic substitution?

- Methodological Answer : Computational modeling (e.g., DFT) can predict regioselectivity. The electron-withdrawing -Cl and -SO₃H groups deactivate the ring, directing further substitution to the meta position relative to the sulfonic acid group. Experimental validation involves nitration or bromination reactions, followed by HPLC-MS analysis to identify products .

Q. What is the environmental fate of this compound, and how can its aquatic toxicity be assessed?

- Methodological Answer : Chronic aquatic toxicity can be evaluated using OECD Test Guidelines (e.g., Daphnia magna 21-day reproduction assays). The compound’s persistence score (e.g., "very low" per USEPA criteria) is determined via biodegradation studies under aerobic/anaerobic conditions . High-resolution MS monitors metabolic byproducts in simulated wastewater systems .

Q. What strategies resolve contradictions in reported solubility data (e.g., DMSO vs. aqueous)?

- Methodological Answer : Solubility discrepancies may arise from hydration states or impurities. Replicate experiments using standardized protocols (e.g., shake-flask method with HPLC quantification) under controlled humidity and temperature. For example, reports slight solubility in DMSO, which can be cross-validated via saturation concentration assays .

Mechanistic and Applied Research Questions

Q. How does this compound interact with biological macromolecules (e.g., proteins)?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to target proteins (e.g., NLRP3 inflammasome inhibitors). Molecular docking simulations predict interactions with active sites, validated by mutagenesis studies .

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs)?

- Methodological Answer : Sulfonic acid groups can coordinate with metal ions (e.g., Fe³⁺, Al³⁺). Solvothermal synthesis trials with varying metal salts and linkers (e.g., terephthalic acid) are analyzed via X-ray diffraction (XRD) and BET surface area measurements .

Data Contradiction Analysis

Q. Why do different sources report conflicting cytotoxicity profiles?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell lines, exposure time). Standardize testing using ISO-certified protocols (e.g., MTT assay on HEK293 cells) with triplicate runs. reports cytotoxicity data requiring validation under controlled oxygen and pH levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.